

An In-depth Technical Guide to Rubiadin: Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Rubiadin*

Cat. No.: *B091156*

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Abstract

Rubiadin, a naturally occurring anthraquinone, has garnered significant scientific interest due to its diverse pharmacological activities. Isolated primarily from plants of the *Rubia* and *Morinda* species, this compound exhibits potent antioxidant, anti-inflammatory, and hepatoprotective properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of **Rubiadin**. Furthermore, it details established experimental protocols for its isolation and synthesis and explores the molecular mechanisms underlying its biological effects, with a focus on key signaling pathways.

Chemical Identity and Physicochemical Properties

Rubiadin, with the systematic IUPAC name 1,3-dihydroxy-2-methylanthracene-9,10-dione, is a key bioactive constituent of various medicinal plants.^{[1][2][3]} Its fundamental chemical and physical characteristics are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ O ₄	[1] [2]
Molecular Weight	254.24 g/mol	
CAS Number	117-02-2	
Appearance	Yellow powder/needles	
Melting Point	290-304 °C	
Solubility	Soluble in DMF and DMSO	
Canonical SMILES	CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O	
InChIKey	IRZTUXPRIUZXMP-UHFFFAOYSA-N	

Spectroscopic Data for Structural Elucidation

The chemical structure of **Rubiadin** has been unequivocally confirmed through various spectroscopic techniques. The characteristic spectral data are indispensable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (DMSO-d ₆ , 600 MHz)	¹³ C NMR (CDCl ₃ , 150 MHz)
δ 13.02 (1H, s, 1-OH)	δ 186.2 (C-10)
δ 11.25 (1H, s, 3-OH)	δ 181.78 (C-9)
δ 8.18 (1H, d, J=7.2 Hz, H-8)	δ 162.81 (C-1)
δ 8.15 (1H, d, J=7.2 Hz, H-5)	δ 162.4 (C-3)
δ 7.86 - 7.91 (2H, m, H-6, H-7)	δ 134.5 (C-6 or 7)
δ 7.23 (1H, s, H-4)	δ 134.40 (C-6 or 7)
δ 2.05 (3H, s, -CH ₃)	δ 132.97
δ 132.86	
δ 131.70	
δ 126.66 (C-5 or 8)	
δ 126.33 (C-5 or 8)	
δ 117.30	
δ 108.93	
δ 107.32 (C-4)	
δ 8.03 (CH ₃)	

The NMR data is referenced from a study by Kumar et al. (2014).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic Method	Characteristic Peaks/Wavelengths
IR (KBr) $\nu_{\text{max}}/\text{cm}^{-1}$	3396 (-OH), 1660 & 1624 (C=O), 1589 (aromatic C=C)
UV (MeOH) $\lambda_{\text{max}}/\text{nm}$	245, 279, 412

The IR and UV-Vis data are referenced from a study by Kumar et al. (2014).

Experimental Protocols

Isolation of Rubiadin from *Rubia cordifolia*

The following protocol outlines a common method for the extraction and isolation of **Rubiadin** from the roots of *Rubia cordifolia*:

- Extraction: The dried and powdered roots of *Rubia cordifolia* are subjected to Soxhlet extraction with methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is dissolved in 80% aqueous methanol and partitioned with n-hexane to remove nonpolar impurities.
- Column Chromatography: The methanolic fraction is concentrated and subjected to column chromatography on silica gel. Gradient elution is performed using a solvent system of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate, acetone, and methanol.
- Purification: Fractions containing **Rubiadin**, as monitored by thin-layer chromatography (TLC), are combined and further purified by recrystallization, often from a solvent mixture like toluene-hexane, to yield pure **Rubiadin**.

Chemical Synthesis of Rubiadin

A two-step synthetic route to **Rubiadin** has been reported:

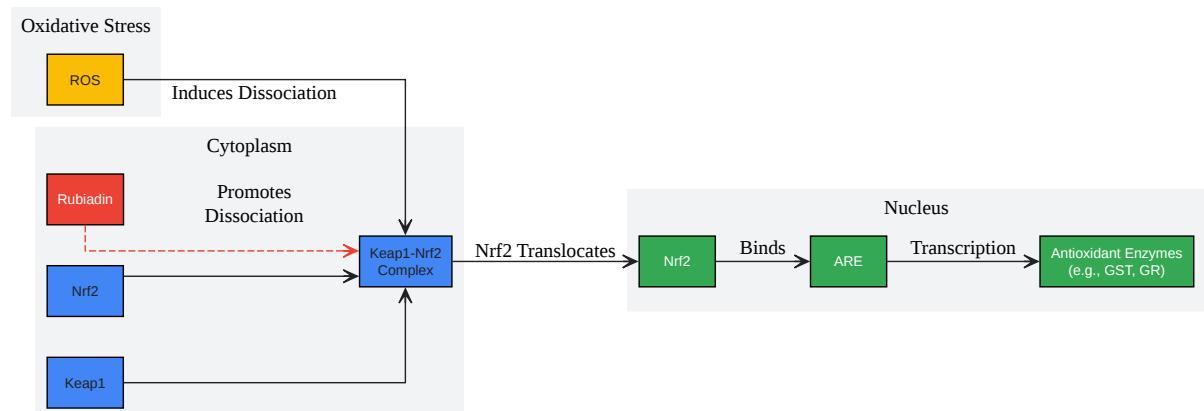
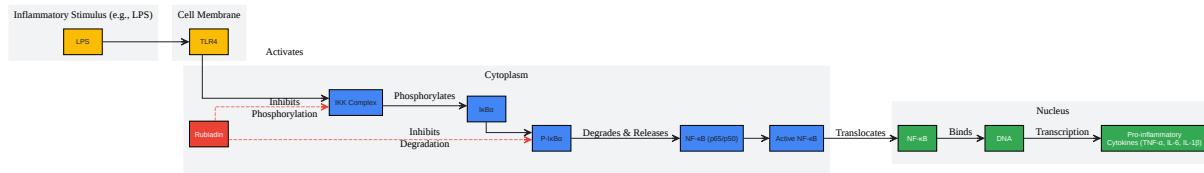
- Friedel-Crafts Acylation: Phthalic anhydride is reacted with 2,6-dihydroxytoluene in the presence of a Lewis acid catalyst, such as aluminum chloride ($AlCl_3$), in a suitable solvent like 1,1,2,2-tetrachloroethane. This step yields 2-(2',4'-dihydroxy-3'-methyl)benzoylbenzoic acid.
- Cyclization: The intermediate from the first step is then subjected to cyclization via dehydration. This is typically achieved by heating in the presence of concentrated sulfuric acid and fused boric acid to yield **Rubiadin**.

Biological Activities and Signaling Pathways

Rubiadin has been shown to possess significant anti-inflammatory and antioxidant properties. The molecular mechanisms underlying these activities are a subject of ongoing research.

Anti-inflammatory Activity

Rubiadin exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.



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